molecular formula C19H28BNO5 B592330 tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate CAS No. 1161362-35-1

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

Cat. No. B592330
M. Wt: 361.245
InChI Key: FEZPAKAAFAMGRA-UHFFFAOYSA-N
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Description

“tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate” is a chemical compound. However, I couldn’t find a detailed description of this specific compound1.



Synthesis Analysis

I couldn’t find specific information on the synthesis of “tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate”. However, compounds with similar structures have been synthesized. For example, “Tert-butyl 6- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate” is a related compound2.



Molecular Structure Analysis

The molecular structure of “tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate” is not directly available. However, the structure of a similar compound, “Tert-butyl 6- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate”, is available2.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate”. However, compounds with similar structures have been involved in reactions such as borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate” are not directly available. However, a similar compound, “tert-Butyl 4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate”, is a colorless to yellow liquid or solid4.


Scientific Research Applications

  • Borylation of Alkylbenzenes

    • Application: This compound is used for the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Results: The result is the formation of pinacol benzyl boronate, a useful intermediate in organic synthesis .
  • Hydroboration of Alkynes and Alkenes

    • Application: This compound is used for the hydroboration of alkyl or aryl alkynes and alkenes .
    • Results: The result is the formation of boronate esters, which are useful intermediates in organic synthesis .
  • Coupling with Aryl Iodides

    • Application: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
    • Results: The result is the formation of aryl boronates, which are useful intermediates in organic synthesis .
  • Asymmetric Hydroboration of 1,3-Enynes

    • Application: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
    • Results: The result is the formation of chiral allenyl boronates, which are useful intermediates in organic synthesis .
  • Suzuki Coupling

    • Application: Compounds like 1-Boc-pyrazole-4-boronic acid pinacol ester, which is similar to the compound you mentioned, can be used for Suzuki Coupling .
    • Results: The result is the formation of a biaryl compound, which is a useful intermediate in organic synthesis .
  • Preparation of Selective Quinazolinyl-Phenol Inhibitors

    • Application: Similar compounds can be used in the preparation of selective quinazolinyl-phenol inhibitors, which have potential antitumor and radioprotectant properties .
    • Results: The result is the formation of a compound that can inhibit certain biological targets, potentially leading to antitumor and radioprotectant effects .

Safety And Hazards

I couldn’t find specific safety and hazard information for “tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate”. However, it’s always important to handle chemical compounds with appropriate personal protective equipment5.


Future Directions

The future directions of “tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate” are not directly available. However, compounds with similar structures are being studied for their potential applications in various fields.


Please note that this analysis is based on the information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemical expert.


properties

IUPAC Name

tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BNO5/c1-17(2,3)24-16(22)21-10-11-23-15-9-8-13(12-14(15)21)20-25-18(4,5)19(6,7)26-20/h8-9,12H,10-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZPAKAAFAMGRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCN3C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731936
Record name tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

CAS RN

1161362-35-1
Record name tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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